molecular formula C17H11BrClNO B1372401 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-71-3

2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1372401
CAS RN: 1160253-71-3
M. Wt: 360.6 g/mol
InChI Key: YETYEXKFQLAKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various steps and reagents . For instance, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one involves reacting 2-methyl-2-phenylpropanoic acid with bromine .


Molecular Structure Analysis

The molecular structures of related compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings . In the case of related compounds, the reaction involves the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds were characterized by photoluminescence (PL) spectra, Thermo gravimetric analysis (TGA), Differential Thermal Analysis (DTA), Fourier Transform Infrared (FTIR) spectra, and X-ray diffraction .

Mechanism of Action

The mechanism of action of related compounds involves blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Safety and Hazards

Safety data sheets for related compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Efforts have been made to study the pharmacological activities of newly synthesized compounds related to “2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride” to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

properties

IUPAC Name

2-(4-bromophenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETYEXKFQLAKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
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2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 3
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 4
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 5
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 6
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

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